molecular formula C8H13NO3 B13573764 2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid

2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B13573764
M. Wt: 171.19 g/mol
InChI Key: ZXMQGKRMDRENSM-UHFFFAOYSA-N
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Description

2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid is an organic compound with a unique bicyclic structure It is characterized by a fused furan and pyrrole ring system, which contributes to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable furan derivative with a pyrrole precursor in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
  • Methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
  • 2,5-Methano-2H-furo[3,2-b]pyrrole

Uniqueness

2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid is unique due to its hexahydro structure, which imparts distinct chemical and physical properties compared to its similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2-methyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C8H13NO3/c1-4-2-5-7(12-4)3-6(9-5)8(10)11/h4-7,9H,2-3H2,1H3,(H,10,11)

InChI Key

ZXMQGKRMDRENSM-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(O1)CC(N2)C(=O)O

Origin of Product

United States

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